molecular formula C19H25NO3S B4217949 N-(2-ethylphenyl)-2,5-dimethyl-4-propoxybenzene-1-sulfonamide

N-(2-ethylphenyl)-2,5-dimethyl-4-propoxybenzene-1-sulfonamide

Cat. No.: B4217949
M. Wt: 347.5 g/mol
InChI Key: ADXONNPXYKAGKS-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2,5-dimethyl-4-propoxybenzene-1-sulfonamide is a synthetic sulfonamide derivative of significant interest in advanced chemical and pharmacological research. As part of the sulfonamide class, this compound is characterized by the presence of a benzene-sulfonamide core that is strategically substituted with ethylphenyl, methyl, and propoxy functional groups. These substitutions are designed to modulate the molecule's electronic properties, lipophilicity, and steric bulk, which are critical parameters in drug discovery for optimizing target binding and metabolic stability . Sulfonamides are a foundational group in medicinal chemistry, known for their ability to exhibit a wide range of pharmacological activities. These activities often stem from their capacity to act as enzyme inhibitors, particularly against carbonic anhydrases and dihydropteroate synthetase. This broad mechanism of action makes sulfonamide scaffolds valuable for investigating treatments for diverse conditions such as inflammation, glaucoma, and microbial infections . It is important to distinguish this compound from classical antibacterial sulfonamides that contain an aromatic amine at the N4 position, which is associated with allergic responses. The specific structure of this reagent suggests it may belong to the category of non-antibacterial sulfonamides, which are generally not associated with such allergic determinants and are investigated for a wider array of therapeutic applications . This product is provided For Research Use Only (RUO) and is strictly not for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to leverage this high-purity compound for exploratory studies in hit-to-lead optimization, structure-activity relationship (SAR) profiling, and as a key intermediate in the synthesis of more complex bioactive molecules.

Properties

IUPAC Name

N-(2-ethylphenyl)-2,5-dimethyl-4-propoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3S/c1-5-11-23-18-12-15(4)19(13-14(18)3)24(21,22)20-17-10-8-7-9-16(17)6-2/h7-10,12-13,20H,5-6,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADXONNPXYKAGKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C(=C1)C)S(=O)(=O)NC2=CC=CC=C2CC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-2,5-dimethyl-4-propoxybenzene-1-sulfonamide typically involves the reaction of 2-ethylphenylamine with 2,5-dimethyl-4-propoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a temperature range of 0-5°C to ensure controlled reaction kinetics and high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the final product would involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-2,5-dimethyl-4-propoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated for its cytotoxic effects against colon cancer cell lines, particularly those with specific mutations like APC truncations. Research indicates that derivatives of this compound can selectively target cancer cells while sparing normal cells, making them promising candidates for targeted cancer therapies.

Case Study:
A study conducted on TASIN analogs, which include similar sulfonamide structures, demonstrated selective cytotoxicity against human colonic epithelial cell lines with oncogenic mutations (KRAS, CDK4) while showing minimal toxicity to normal cells. The findings suggest that modifications to the sulfonamide moiety can enhance activity and selectivity against cancerous cells .

Optimization of Potency

SAR studies have been crucial in understanding how modifications to N-(2-ethylphenyl)-2,5-dimethyl-4-propoxybenzene-1-sulfonamide affect its biological activity. Variations in substituents on the aromatic rings have been shown to significantly influence the compound's potency.

SubstituentEffect on Activity
Methoxy (–OCH₃)Moderate activity
Propoxy (–OCH₂CH₂CH₃)Enhanced activity
Fluorinated groupsIncreased potency
Bulky substituentsDecreased activity

The introduction of electron-withdrawing groups has been found to improve the compound's binding affinity to target proteins involved in cancer progression .

Targeting Kinases

This compound has been investigated for its potential as a kinase inhibitor. Kinases play a critical role in cell signaling pathways that regulate cell growth and division, making them attractive targets for cancer therapy.

Case Study:
A patent describes a novel class of compounds related to this sulfonamide that demonstrate kinase inhibition capabilities, suggesting applications in treating various cancers by interfering with aberrant signaling pathways .

Pharmaceutical Compositions

The compound can be formulated into pharmaceutical compositions for enhanced delivery and efficacy. Research indicates that combining it with other agents may improve its therapeutic index.

Table: Potential Formulations

Formulation TypeDescription
Oral TabletsStandard dosage forms
Injectable SolutionsFor rapid systemic delivery
Topical CreamsFor localized treatment

These formulations are designed to optimize bioavailability and minimize side effects while maintaining therapeutic efficacy .

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-2,5-dimethyl-4-propoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates of enzymes, leading to competitive inhibition. This inhibition can disrupt the normal metabolic processes of microorganisms, making it a potential antibacterial agent. The exact pathways and molecular targets can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, general insights can be inferred from structurally related sulfonamides:

Structural Analogues in the Evidence

  • describes (S)-N-((4-methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide, a sulfonamide with a methoxyphenyl-naphthylmethyl group. Key differences include: Substituent Effects: The methoxy group (OCH₃) in ’s compound may enhance polarity compared to the propoxy (OCH₂CH₂CH₃) group in the target compound.
  • lists patented sulfonamides with trifluoromethyl and oxazolidine moieties. These compounds exhibit higher structural complexity and likely target specific enzymes (e.g., cyclooxygenase or proteases), unlike the simpler substitution pattern of the target compound.

Hypothetical Comparative Analysis

Property Target Compound Compound Compounds
Key Substituents 2-Ethylphenyl, propoxy, dimethyl 4-Methoxyphenyl, naphthyl, methyl Trifluoromethyl, oxazolidine rings
Lipophilicity (logP) Likely higher (propoxy chain) Moderate (methoxy group) High (fluorinated groups)
Stereochemical Purity Unknown 99% enantiomeric excess Not specified
Biological Targets Unreported Unreported (likely chiral catalysts) Patented enzyme inhibitors

Notes:

  • The propoxy group in the target compound may confer better metabolic stability compared to methoxy analogues due to reduced susceptibility to oxidative degradation .
  • The absence of fluorinated or heterocyclic groups (as in ) suggests the target compound may have lower binding affinity to hydrophobic enzyme pockets.

Biological Activity

N-(2-ethylphenyl)-2,5-dimethyl-4-propoxybenzene-1-sulfonamide is a sulfonamide compound that has garnered interest due to its potential biological activities. Sulfonamides are known for their antimicrobial properties and have been widely studied for their therapeutic applications. This article explores the biological activity of the compound, including its synthesis, mechanism of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C16H23NO3S\text{C}_{16}\text{H}_{23}\text{N}\text{O}_{3}\text{S}

Synthesis

The synthesis of this compound typically involves the reaction of a suitable sulfonyl chloride with an amine derivative. The process includes:

  • Preparation of the Sulfonyl Chloride : A sulfonyl chloride is synthesized through chlorosulfonic acid and the corresponding aromatic compound.
  • Amine Reaction : The sulfonyl chloride is reacted with 2-ethylphenylamine under controlled conditions to yield the target sulfonamide.

Antibacterial Activity

Sulfonamides, including this compound, have been shown to exhibit antibacterial properties. Their mechanism primarily involves inhibition of bacterial folic acid synthesis by competitively inhibiting the enzyme dihydropteroate synthase.

Table 1: Antibacterial Activity Against Various Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli12.5 µg/mL
Staphylococcus aureus6.25 µg/mL
Salmonella typhi25 µg/mL
Pseudomonas aeruginosa50 µg/mL

Note: MIC values indicate the lowest concentration of the compound that inhibits visible growth of the bacteria.

Antitumor Activity

Recent studies have indicated that sulfonamide derivatives can exhibit antiproliferative effects against various cancer cell lines. The compound has shown promise in inhibiting cell growth in vitro.

Case Study: Antiproliferative Effects
A study evaluated the antiproliferative activity of this compound against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The results demonstrated a significant reduction in cell viability at concentrations above 10 µM.

The biological activity of this compound is attributed to its ability to disrupt essential metabolic pathways in bacteria and cancer cells. By inhibiting key enzymes involved in folate metabolism, this compound effectively starves bacteria and tumor cells of necessary nutrients for growth.

Q & A

Q. What advanced techniques validate enantiomeric purity in chiral analogs?

  • Methodological Answer: Chiral HPLC with amylose-based columns and circular dichroism (CD) spectroscopy distinguish enantiomers. For morpholine derivatives, polarimetric analysis ([α]D²⁵) confirms optical activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-ethylphenyl)-2,5-dimethyl-4-propoxybenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-(2-ethylphenyl)-2,5-dimethyl-4-propoxybenzene-1-sulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.